

Mass spectrometry of Ethyl 4-hydroxyquinoline-3-carboxylate

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Compound of Interest

Compound Name:	Ethyl 4-hydroxyquinoline-3-carboxylate
Cat. No.:	B122597

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An In-depth Technical Guide to the Mass Spectrometry of **Ethyl 4-hydroxyquinoline-3-carboxylate**

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 4-hydroxyquinoline-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial scaffold for synthesizing a variety of bioactive molecules, including anti-inflammatory, antimicrobial, and anticancer agents.^[1] The structural characterization and sensitive quantification of this molecule and its derivatives are paramount for pharmacokinetic studies, metabolite identification, and quality control in pharmaceutical manufacturing. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides the requisite specificity and sensitivity for these analytical challenges. This guide offers a detailed exploration of the mass spectrometric behavior of **Ethyl 4-hydroxyquinoline-3-carboxylate**, providing researchers with the foundational knowledge to develop robust analytical methods.

Physicochemical Properties

A precise understanding of the analyte's properties is the first step in method development.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₁ NO ₃	[1] [2]
Molecular Weight	217.22 g/mol	[1] [2]
Monoisotopic Mass	217.0739 Da	[3]
CAS Number	26892-90-0	[1] [2]
Appearance	White to light yellow crystalline powder	[1]
Synonyms	4-Hydroxyquinoline-3-carboxylic acid ethyl ester	[1] [2]

Note: The compound exists in a tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone forms. The 4-oxo (quinolone) tautomer is often the more stable form.[\[4\]](#)

Ionization Techniques: Rationale and Selection

The choice of ionization method is critical as it dictates the nature of the resulting mass spectrum. The conversion of neutral molecules into gas-phase ions is the foundational step of any mass spectrometric analysis.[\[5\]](#) For a molecule like **Ethyl 4-hydroxyquinoline-3-carboxylate**, the two most relevant techniques are Electrospray Ionization (ESI) and Electron Ionization (EI).

- **Electrospray Ionization (ESI):** This is a "soft" ionization technique that generates ions from a solution with minimal fragmentation.[\[6\]](#)[\[7\]](#)[\[8\]](#) It is the preferred method for LC-MS applications. In positive ion mode, ESI typically produces the protonated molecule, [M+H]⁺. This is invaluable for unequivocally determining the molecular weight of the parent compound. For **Ethyl 4-hydroxyquinoline-3-carboxylate**, the expected protonated molecule would have an m/z of 218.081.[\[3\]](#)
- **Electron Ionization (EI):** This is a "hard" ionization technique where high-energy electrons bombard the sample in the gas phase, causing both ionization and extensive fragmentation.[\[7\]](#)[\[8\]](#) While less common for LC-MS, EI is standard for Gas Chromatography-Mass Spectrometry (GC-MS) and provides rich structural information through characteristic

fragmentation patterns.^[7] The molecular ion, $[M]^{+\bullet}$, is often observed, but its stability can be low.

For drug development and metabolomics, where analytes are typically extracted into a liquid phase and require high sensitivity, ESI is the authoritative choice. It is highly compatible with liquid chromatography and provides the parent ion necessary for tandem mass spectrometry (MS/MS) experiments, which are essential for both structural elucidation and selective quantification.

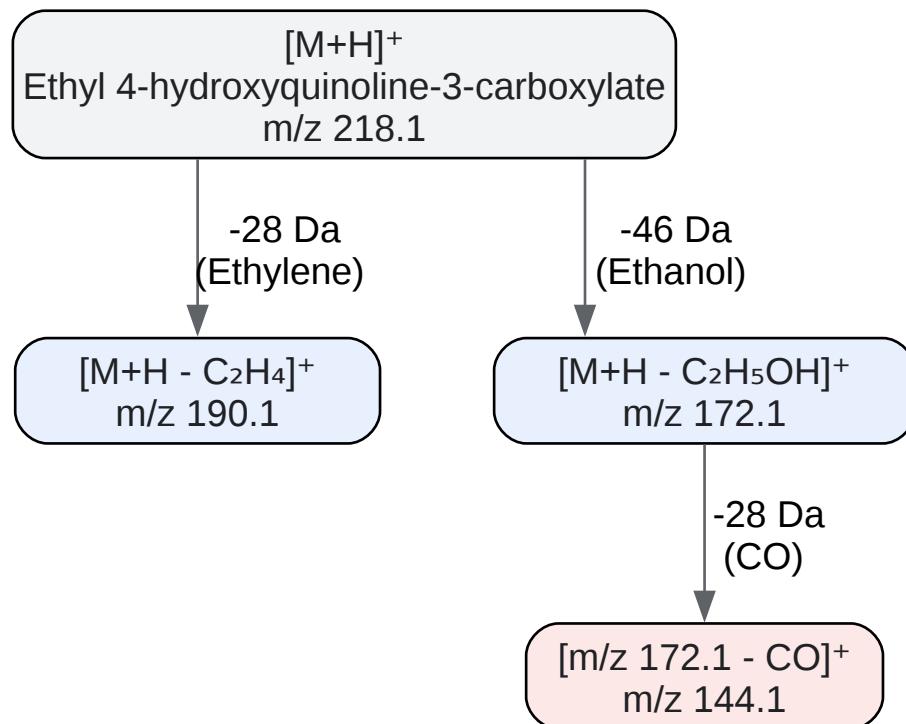
Fragmentation Analysis: Decoding the Structure

Upon collisional activation in the mass spectrometer (a process known as Collision-Induced Dissociation or CID), the protonated molecule $[M+H]^+$ undergoes fragmentation. The resulting product ions are diagnostic of the molecule's structure. The fragmentation of **Ethyl 4-hydroxyquinoline-3-carboxylate** is driven by the lability of the ethyl ester group and the stability of the quinoline ring.

Key Fragmentation Pathways for $[M+H]^+$ (m/z 218.1):

- Neutral Loss of Ethylene (C_2H_4): A common rearrangement-based fragmentation for ethyl esters, leading to the formation of the 4-hydroxyquinoline-3-carboxylic acid ion.
 - $[M+H - C_2H_4]^+ \rightarrow m/z 190.1$
- Neutral Loss of Ethanol (C_2H_5OH): This pathway involves the loss of the entire ethoxy group along with a proton, resulting in a highly stable acylium ion.
 - $[M+H - C_2H_5OH]^+ \rightarrow m/z 172.1$
- Sequential Loss of CO and H_2O : The quinoline ring itself can fragment. Following the initial loss of ethanol, the resulting ion can lose carbon monoxide (CO).
 - $m/z 172.1 - CO \rightarrow m/z 144.1$
- Loss of the Carboxyethyl Group ($\bullet COOC_2H_5$): While more typical in EI, a radical loss can sometimes be observed, leading to the quinoline core.
 - $[M+H - \bullet COOC_2H_5] \rightarrow m/z 145.1$

The following diagram illustrates the primary fragmentation cascade for the protonated molecule.



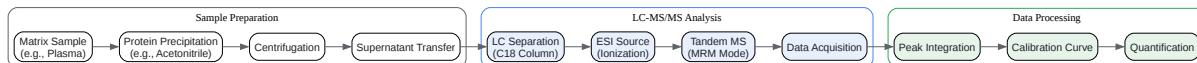
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*Predicted fragmentation pathway of protonated **Ethyl 4-hydroxyquinoline-3-carboxylate**.*

Quantitative Analysis: A Validated LC-MS/MS Protocol

For researchers in drug development, quantifying **Ethyl 4-hydroxyquinoline-3-carboxylate** in complex matrices like plasma is a common requirement. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for this task.^[9]

The diagram below outlines the standard workflow for this type of analysis.



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General workflow for quantitative LC-MS/MS analysis.

Step-by-Step Experimental Methodology

This protocol provides a robust starting point for method development.

1. Preparation of Standards and Samples

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Ethyl 4-hydroxyquinoline-3-carboxylate** and dissolve in 10 mL of methanol or DMSO.
- Working Standards: Perform serial dilutions of the stock solution in a 50:50 mixture of acetonitrile:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
- Sample Preparation (Protein Precipitation): To 100 μ L of plasma, add 300 μ L of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte). Vortex for 1 minute to precipitate proteins.^[9] Centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant to an autosampler vial for injection.

2. Liquid Chromatography (LC) Conditions

- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 μ m particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.

- Gradient:
 - 0.0 min: 5% B
 - 0.5 min: 5% B
 - 4.0 min: 95% B
 - 5.0 min: 95% B
 - 5.1 min: 5% B
 - 6.0 min: 5% B (End Run)

3. Mass Spectrometry (MS) Conditions

- Instrument: Triple Quadrupole Mass Spectrometer.
- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- Capillary Voltage: 3.5 kV.
- Source Temperature: 150 °C.
- Desolvation Temperature: 400 °C.
- Desolvation Gas Flow: 800 L/hr.
- Data Acquisition: Multiple Reaction Monitoring (MRM).

4. MRM Transitions for Quantification

Based on the fragmentation analysis, the following MRM transitions provide high specificity and sensitivity. The most intense transition is typically used for quantification, while the second is used as a qualifier for confirmation.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Transition Type
Ethyl 4-hydroxyquinoline-3-carboxylate	218.1	172.1	Quantifier
Ethyl 4-hydroxyquinoline-3-carboxylate	218.1	190.1	Qualifier

Conclusion

The mass spectrometric analysis of **Ethyl 4-hydroxyquinoline-3-carboxylate** is a powerful and essential tool for its application in pharmaceutical and chemical research. By leveraging soft ionization techniques like ESI, researchers can readily determine its molecular weight. Tandem mass spectrometry provides definitive structural confirmation and enables highly selective and sensitive quantification through MRM-based assays. The fragmentation pathways, dominated by losses from the ethyl ester side chain, are predictable and provide a reliable basis for developing robust analytical methods. The protocols and data presented in this guide serve as an authoritative foundation for scientists and professionals working with this important chemical entity.

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